2-Cyclopenten-1-one, 4-(benzoyloxy)-, (R)-
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Overview
Description
2-Cyclopenten-1-one, 4-(benzoyloxy)-, ®- is an organic compound with the molecular formula C12H12O2. This compound is characterized by a cyclopentenone ring substituted with a benzoyloxy group at the 4-position and an ®-configuration, indicating its chirality. It is a versatile compound with significant applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4-(benzoyloxy)-, ®- can be achieved through the catalytic asymmetrization of cis-2-Cyclopentene-1,4-diol. This method involves the use of specific catalysts and reaction conditions to ensure the desired ®-configuration .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 4-(benzoyloxy)-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Cyclopenten-1-one, 4-(benzoyloxy)-, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 4-(benzoyloxy)-, ®- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in addition reactions with nucleophiles. Its benzoyloxy group can also undergo hydrolysis, releasing benzoic acid and the corresponding cyclopentenone derivative.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the benzoyloxy group.
Cyclopentenone: A related compound with a similar cyclopentenone ring structure.
3-Cyclopenten-2-one: An isomer with the double bond in a different position.
Uniqueness
2-Cyclopenten-1-one, 4-(benzoyloxy)-, ®- is unique due to its specific substitution pattern and chirality, which confer distinct chemical and biological properties. Its benzoyloxy group and ®-configuration make it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
61305-39-3 |
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Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
[(1R)-4-oxocyclopent-2-en-1-yl] benzoate |
InChI |
InChI=1S/C12H10O3/c13-10-6-7-11(8-10)15-12(14)9-4-2-1-3-5-9/h1-7,11H,8H2/t11-/m0/s1 |
InChI Key |
RJMMQHASPKOEQK-NSHDSACASA-N |
Isomeric SMILES |
C1[C@H](C=CC1=O)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C=CC1=O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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